molecular formula C9H11NO2S B3030535 4-Aminoisothiochroman 2,2-dioxide CAS No. 916420-33-2

4-Aminoisothiochroman 2,2-dioxide

Cat. No. B3030535
CAS RN: 916420-33-2
M. Wt: 197.26
InChI Key: NQQQZIIUCBAOSL-UHFFFAOYSA-N
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Description

4-Aminoisothiochroman 2,2-dioxide is a chemical compound with the molecular formula C9H11NO2S . It is used in laboratory chemicals and the manufacture of chemical compounds . The compound is solid in physical form .


Synthesis Analysis

While specific synthesis methods for 4-Aminoisothiochroman 2,2-dioxide were not found, there are studies on the synthesis of related isothiochromans . These studies describe stereoselective syntheses for cis-1,4- and cis-1,3-dimethylisothiochromans and their 2,2-dioxides .


Molecular Structure Analysis

The InChI code for 4-Aminoisothiochroman 2,2-dioxide is 1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H . This indicates the presence of a chlorine atom in the compound, which is reflected in its linear formula C9H12ClNO2S .


Physical And Chemical Properties Analysis

The compound is solid in physical form and is stored in an inert atmosphere at room temperature . The molecular weight of the compound is 233.72 .

Scientific Research Applications

Novel Synthesis and Transformations

A study by Shyshkina et al. (2012) describes a convenient synthesis method for isothiochromen-4-one 2,2-dioxide via the cyclisation of o-cyanobenzyl thioacetate through a Thorpe reaction. The research explores the reactions of isothiochromen-4-one 2,2-dioxide with nitrogen-containing nucleophilic reagents, providing valuable insights into its potential applications in chemical synthesis Shyshkina et al., 2012.

Chemical Properties and Reactivity

Tkachuk et al. (2012) further investigate the chemical properties of 1H-isothiochromen-4(3H)-one 2,2-dioxide, presenting a simple method for its formylation using dimethylformamide dimethylacetal. The study examines the reactions of 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide with nitrogen-containing nucleophilic reagents, expanding the understanding of its reactivity and potential applications Tkachuk et al., 2012.

Photoluminescence Efficiencies

Research by Barbarella et al. (2001) explores the photoluminescence (PL) frequencies and quantum efficiencies of certain dithieno[3,2-b;2‘,3‘-d]thiophene-4,4-dioxides, including their derivatives. The study discusses the impact of the peculiar packing modalities of these dioxides on the bathocromic shift of PL frequencies from solution to solid state, offering insights into their potential use in materials science Barbarella et al., 2001.

Functionalization for Sorption Efficiencies

Chen et al. (2016) demonstrate the functionalization of graphene oxide (GO) with 4-aminothiophenol and 3-aminopropyltriethoxysilane to enhance the sorption efficiencies of methylene blue and copper. The study illustrates the potential of modified GO in environmental applications, particularly in water treatment and heavy metal removal Chen et al., 2016.

Safety and Hazards

The compound is classified as an acute toxicity, oral (Category 4), H302 . It is harmful if swallowed and precautions should be taken to avoid contact with skin and eyes . The safety information includes pictograms GHS07, and the signal word is "Warning" .

Future Directions

While specific future directions for 4-Aminoisothiochroman 2,2-dioxide were not found, there is a general trend in the field of drug delivery systems towards controlled release dosage forms . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be a future direction for compounds like 4-Aminoisothiochroman 2,2-dioxide.

properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQQZIIUCBAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656811
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisothiochroman 2,2-dioxide

CAS RN

916420-33-2
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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